molecular formula C20H22N4O4S B2463942 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034337-92-1

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2463942
CAS No.: 2034337-92-1
M. Wt: 414.48
InChI Key: GVLGVGCOEVZRBD-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.48. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-14-17(15(2)24(23-14)20-5-3-4-9-21-20)8-10-22-29(25,26)16-6-7-18-19(13-16)28-12-11-27-18/h3-7,9,13,22H,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLGVGCOEVZRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a pyridine ring, a pyrazole moiety, and a sulfonamide group. The presence of these functional groups suggests possible interactions with various biological targets.

Research indicates that compounds similar to this compound may function through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that lead to therapeutic effects.

Antimicrobial Activity

Studies have shown that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit bacterial growth against both Gram-positive and Gram-negative pathogens.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus2 µg/ml
Compound BEscherichia coli4 µg/ml

Antiviral Activity

Recent investigations into related pyrazole derivatives have demonstrated antiviral properties. For example, some compounds were effective against the NS2B-NS3 protease of the Dengue virus, suggesting that this compound could exhibit similar activity.

Case Studies

  • In Vitro Studies : A study by Elgemeie et al. (2019) demonstrated that sulfonamide derivatives exhibited potent activity against various viral strains. The derivatives were tested in vitro and showed promising results in reducing viral load.
  • Structure-Activity Relationship (SAR) : Research highlighted the importance of specific substitutions on the pyrazole ring in enhancing biological activity. Variations in the side chains significantly affected the compound's efficacy against target pathogens.

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through various organic reactions involving 3,5-dimethylpyrazole and pyridine derivatives. The synthesis typically involves the formation of the pyrazole ring followed by the introduction of the sulfonamide group and the dioxine moiety. Structural characterization is often performed using techniques such as X-ray crystallography and NMR spectroscopy to confirm the molecular structure and purity.

Antiviral Properties

Research indicates that compounds similar to N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibit antiviral properties. For instance, studies on pyrazole derivatives have shown their ability to inhibit mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria. These toxins are critical for bacterial virulence, suggesting that such compounds could serve as anti-virulence therapeutics .

Anticancer Activity

The compound's structural elements may contribute to anticancer properties. Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. The presence of the pyridine and sulfonamide groups in this compound could enhance its interaction with biological targets involved in cancer progression .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of similar sulfonamide compounds. The sulfonamide group is known for its ability to modulate inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models .

Case Study 1: Antiviral Efficacy

A study focused on a series of pyrazole derivatives demonstrated that specific modifications could lead to significant antiviral activity against various viral strains. Compounds with a similar structure to this compound showed IC50 values in the low micromolar range against viral replication .

Case Study 2: Cancer Cell Lines

In vitro studies on cancer cell lines revealed that certain pyrazole-based compounds induced cell cycle arrest and apoptosis. The effectiveness varied based on structural modifications; however, compounds retaining the dioxine and sulfonamide functionalities consistently exhibited enhanced cytotoxicity against breast and lung cancer cell lines .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group exhibits classical reactivity, including:

Reaction Type Conditions Outcome Source
Hydrolysis Acidic (HCl, H₂O, reflux)Cleavage to sulfonic acid (-SO₃H) and amine derivatives
Alkylation Alkyl halides, K₂CO₃, DMF, 80°CN-alkylation at the sulfonamide nitrogen
Acylation Acetyl chloride, pyridine, RTFormation of N-acetyl sulfonamide derivatives

Key Findings :

  • Hydrolysis under acidic conditions proceeds selectively without disrupting the pyrazole or pyridine rings.

  • Alkylation reactions require anhydrous conditions to prevent competing hydrolysis.

Pyrazole Ring Modifications

The 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole moiety undergoes electrophilic substitution and oxidation:

Reaction Type Conditions Outcome Source
Nitration HNO₃, H₂SO₄, 0°CNitro group addition at the C4 position of pyrazole
Halogenation NBS, AIBN, CCl₄, refluxBromination at methyl groups or pyrazole C-H bonds
Oxidation KMnO₄, H₂O, 60°COxidation of methyl groups to carboxylic acids

Structural Insights :

  • The electron-rich pyrazole ring directs nitration/halogenation to the less hindered C4 position .

  • Methyl groups are susceptible to oxidative cleavage, forming carboxylic acids without ring degradation .

Pyridin-2-yl Reactivity

The pyridine ring participates in coordination and nucleophilic substitution:

Reaction Type Conditions Outcome Source
Metal Coordination Pd(OAc)₂, DMF, 100°CFormation of palladium complexes for cross-coupling reactions
N-Oxidation mCPBA, CH₂Cl₂, RTPyridine N-oxide formation

Catalytic Applications :

  • Pyridine acts as a directing group in Suzuki-Miyaura couplings, enabling functionalization of the dihydrobenzo[dioxine] scaffold .

Dihydrobenzo[dioxine] Ether Reactions

The 2,3-dihydrobenzo[b]dioxine system shows stability under mild conditions but undergoes:

Reaction Type Conditions Outcome Source
Ether Cleavage BBr₃, CH₂Cl₂, -78°CDemethylation of the dioxane ring to catechol derivatives
Electrophilic Aromatic Substitution HNO₃, AcOH, 50°CNitration at the C7 position of the benzene ring

Stability Notes :

  • The ether linkage resists hydrolysis under basic conditions but cleaves with strong Lewis acids like BBr₃ .

Cross-Coupling Reactions

The compound serves as a substrate in transition metal-catalyzed couplings:

Reaction Type Conditions Outcome Source
Suzuki-Miyaura Pd(dppf)Cl₂, Na₂CO₃, dioxane/H₂OIntroduction of aryl/heteroaryl groups at the pyridine or pyrazole positions
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneC-N bond formation with amines

Optimization Data :

  • Suzuki couplings require microwave irradiation (140°C, 15 min) for high yields .

  • Brominated intermediates (e.g., at pyrazole C4) enhance coupling efficiency .

Reductive Transformations

Controlled reductions modify unsaturated bonds:

Reaction Type Conditions Outcome Source
Hydrogenation H₂, Pd/C, EtOH, RTReduction of pyridine to piperidine (partial selectivity observed)
Transfer Hydrogenation NH₄HCO₂, Pd/C, 70°CSelective reduction of olefins in the presence of aromatic rings

Challenges :

  • Over-reduction of pyridine rings can occur without careful catalyst selection .

Q & A

Q. What methodologies are used to identify and characterize metabolites in pharmacokinetic studies?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS (Q-TOF). Phase I metabolites (oxidation, hydrolysis) are identified by mass shifts (+16 for hydroxylation), while Phase II conjugates (glucuronides) show +176 Da. Compare fragmentation patterns with reference libraries .

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